molecular formula C9H10N2O2 B12938070 6-Amino-5-cyclopropylnicotinic acid

6-Amino-5-cyclopropylnicotinic acid

Cat. No.: B12938070
M. Wt: 178.19 g/mol
InChI Key: QQAXSUNDGUMVLR-UHFFFAOYSA-N
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Description

6-Amino-5-cyclopropylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It features a cyclopropyl group attached to the nicotinic acid core, with an amino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-cyclopropylnicotinic acid typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a suitable nicotinic acid derivative, followed by amination at the 6-position. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-cyclopropylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

6-Amino-5-cyclopropylnicotinic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Amino-5-cyclopropylnicotinic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways.

Comparison with Similar Compounds

    6-Aminonicotinic acid: Lacks the cyclopropyl group but shares the amino substitution at the 6-position.

    5-Cyclopropylnicotinic acid: Similar structure but without the amino group.

Uniqueness: 6-Amino-5-cyclopropylnicotinic acid is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-amino-5-cyclopropylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c10-8-7(5-1-2-5)3-6(4-11-8)9(12)13/h3-5H,1-2H2,(H2,10,11)(H,12,13)

InChI Key

QQAXSUNDGUMVLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=CC(=C2)C(=O)O)N

Origin of Product

United States

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